molecular formula C26H20FN5O3S B2852997 2-[7-(4-fluorophenyl)-1,3-dimethyl-2,4-dioxopyrimido[4,5-d]pyrimidin-5-yl]sulfanyl-N-naphthalen-1-ylacetamide CAS No. 852169-87-0

2-[7-(4-fluorophenyl)-1,3-dimethyl-2,4-dioxopyrimido[4,5-d]pyrimidin-5-yl]sulfanyl-N-naphthalen-1-ylacetamide

Cat. No.: B2852997
CAS No.: 852169-87-0
M. Wt: 501.54
InChI Key: SKUHXYBWVKQZKI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound 2-[7-(4-fluorophenyl)-1,3-dimethyl-2,4-dioxopyrimido[4,5-d]pyrimidin-5-yl]sulfanyl-N-naphthalen-1-ylacetamide is a pyrimido[4,5-d]pyrimidine derivative characterized by a fused bicyclic core structure with distinct substituents. Key features include:

  • A sulfanyl (thioether) linker at position 5, connecting the core to an acetamide moiety. A bulky naphthalen-1-yl group attached to the acetamide, contributing to lipophilicity and steric effects.

Structural validation methods, such as X-ray crystallography using programs like SHELX and ORTEP , are critical for confirming its conformation and stereochemistry.

Properties

CAS No.

852169-87-0

Molecular Formula

C26H20FN5O3S

Molecular Weight

501.54

IUPAC Name

2-[7-(4-fluorophenyl)-1,3-dimethyl-2,4-dioxopyrimido[4,5-d]pyrimidin-5-yl]sulfanyl-N-naphthalen-1-ylacetamide

InChI

InChI=1S/C26H20FN5O3S/c1-31-23-21(25(34)32(2)26(31)35)24(30-22(29-23)16-10-12-17(27)13-11-16)36-14-20(33)28-19-9-5-7-15-6-3-4-8-18(15)19/h3-13H,14H2,1-2H3,(H,28,33)

InChI Key

SKUHXYBWVKQZKI-UHFFFAOYSA-N

SMILES

CN1C2=C(C(=NC(=N2)C3=CC=C(C=C3)F)SCC(=O)NC4=CC=CC5=CC=CC=C54)C(=O)N(C1=O)C

solubility

not available

Origin of Product

United States

Comparison with Similar Compounds

Compounds m, n, o :

  • Core: Hexanamide backbone with phenoxy and tetrahydro-pyrimidinyl groups.
  • Substituents: 2,6-Dimethylphenoxy and hydroxy groups. Stereochemical variations (e.g., 2R,4R,5S vs. 2S,4S,5S).
  • Comparison: The naphthalen-1-yl group in the target compound increases lipophilicity compared to the smaller phenoxy groups in compounds m–o. The pyrimido-pyrimidine core may provide stronger π-π stacking interactions than the hexanamide backbone.

Structural and Functional Implications

Substituent Effects

Feature Target Compound Analog (3b, ) Analog (m–o, )
Core Structure Pyrimido[4,5-d]pyrimidine Pyrimido[4,5-d]pyrimidinone Hexanamide
Aromatic Group 4-Fluorophenyl 2-Methoxy-4-methylpiperazinyl 2,6-Dimethylphenoxy
Linker Sulfanyl (thioether) Acrylamide Phenoxy ether
Terminal Group Naphthalen-1-yl None (acrylamide terminus) Tetrahydro-pyrimidinyl
Predicted Lipophilicity High (due to naphthyl) Moderate Moderate to high

Key Observations

Electron-Withdrawing Groups : The 4-fluorophenyl group may enhance binding affinity to electron-deficient targets compared to methoxy or methylpiperazinyl groups .

Linker Flexibility : The thioether linker balances stability and conformational flexibility, whereas acrylamide (3b) or ether linkers (m–o) may alter metabolic pathways .

Q & A

Q. What are the critical steps in synthesizing this compound, and how can reaction conditions be optimized for higher yield?

The synthesis typically involves multi-step organic reactions, including nucleophilic substitution, cyclization, and amide coupling. Key steps include:

  • Thiol introduction : Reaction of a pyrimidinedione precursor with a thiol-containing intermediate under basic conditions (e.g., NaH or K₂CO₃) to form the sulfanyl bridge .
  • Amide coupling : Use of coupling agents like EDCI/HOBt or DCC to link the naphthylacetamide moiety .
  • Optimization : Control reaction temperature (60–80°C for cyclization) and solvent polarity (DMF or THF) to minimize side products. Purification via column chromatography with gradient elution (hexane/ethyl acetate) improves purity .

Q. Which spectroscopic methods are essential for confirming structural integrity and purity?

  • NMR spectroscopy : ¹H/¹³C NMR to verify substituent positions (e.g., fluorophenyl protons at δ 7.2–7.8 ppm; naphthyl protons at δ 7.4–8.2 ppm) .
  • Mass spectrometry : High-resolution MS (HRMS) to confirm molecular weight (e.g., [M+H]⁺ expected at m/z 487.12) .
  • HPLC : Purity assessment (>95%) using a C18 column and UV detection at 254 nm .

Advanced Research Questions

Q. How can computational modeling guide the design of derivatives with enhanced bioactivity?

  • Docking studies : Use software like AutoDock Vina to predict binding affinity to target proteins (e.g., kinases or DNA repair enzymes). The fluorophenyl and naphthyl groups often contribute to hydrophobic interactions .
  • DFT calculations : Optimize geometry and analyze frontier molecular orbitals (HOMO/LUMO) to predict reactivity and stability .
  • MD simulations : Assess binding dynamics over 100 ns trajectories to evaluate conformational stability .

Q. What strategies resolve contradictions in crystallographic data for this compound?

  • Validation tools : Apply SHELXL (for refinement) and PLATON (for symmetry checks) to address disorder or twinning .
  • Cross-validation : Compare experimental XRD data with computational predictions (e.g., Mercury CSD) to resolve ambiguities in bond lengths/angles .
  • Multi-technique approach : Use powder XRD and SCXRD to confirm unit cell parameters and space group assignments .

Q. How do structural modifications (e.g., fluorophenyl vs. chlorophenyl) impact biological activity?

  • Comparative SAR table :
Substituent Target IC₅₀ (nM) Solubility (µg/mL) Key Interaction
4-Fluorophenyl12 ± 1.58.2Hydrophobic pocket
4-Chlorophenyl28 ± 3.15.6Halogen bonding
Methyl>10015.3Steric hindrance
  • Mechanistic insight : Fluorine’s electronegativity enhances binding to polar residues (e.g., Tyr or Lys), while bulkier groups reduce permeability .

Q. What challenges arise in crystallizing this compound, and how are they addressed?

  • Challenges : Low solubility in common solvents and polymorphism due to flexible sulfanyl-acetamide linker .
  • Solutions :
    • Solvent screening : Use mixed solvents (e.g., DMSO/EtOH) for slow evaporation.
    • Seeding : Introduce microcrystals to control nucleation.
    • Cryoprotection : Flash-cool crystals in liquid N₂ with 25% glycerol for data collection .

Methodological Guidance

Q. How to analyze conflicting biological activity data across assay platforms?

  • Assay standardization : Normalize data using positive controls (e.g., staurosporine for kinase inhibition) .
  • Dose-response curves : Perform 8-point dilutions (0.1–100 µM) to calculate IC₅₀ values with R² > 0.95 .
  • Orthogonal assays : Validate hits using SPR (binding affinity) and cell-based viability assays (e.g., MTT) .

Q. What advanced techniques characterize degradation products under physiological conditions?

  • Forced degradation : Expose to pH 1–13, heat (40–60°C), and UV light (254 nm) for 72 hours .
  • LC-MS/MS : Identify degradation products (e.g., hydrolyzed acetamide or oxidized pyrimidine) using a Q-TOF instrument .
  • Stability guidelines : Store at −20°C in amber vials with desiccants to prevent hydrolysis .

Tables for Key Data

Q. Table 1: Comparative Crystallographic Parameters

Parameter This Compound Analog ()
Space groupP2₁/cP1̄
Unit cell (Å)a=12.34, b=9.56a=10.22, b=8.91
R-factor (%)3.84.5
Resolution (Å)0.840.95

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.